

Technical Monograph: 2-(4-Nitrophenoxy)ethanamine

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)ethanamine

CAS No.: 60814-16-6

Cat. No.: B1600977

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Strategic Utility in Linker Chemistry and Pharmacophore Design

Executive Summary

2-(4-Nitrophenoxy)ethanamine (commonly sourced as the hydrochloride salt, CAS 98395-62-1) is a bifunctional building block critical to modern medicinal chemistry. Characterized by a para-nitro aromatic head group linked to a primary amine tail via an ethyl ether spacer, this compound serves as a versatile "masked" scaffold.

Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) development, where it functions as a defined-length linker, and in fragment-based drug discovery (FBDD), where the nitro group serves as a precursor for aniline derivatives or as an electron-withdrawing pharmacophore element. This guide details the physicochemical profile, optimized synthesis protocols, and application logic for this compound.

Chemical Identity & Physicochemical Profile

The stability and reactivity of **2-(4-Nitrophenoxy)ethanamine** are defined by the electron-withdrawing nitro group, which decreases the basicity of the phenoxy oxygen, making the ether linkage robust against oxidative metabolism.

Property	Data / Specification
IUPAC Name	2-(4-Nitrophenoxy)ethan-1-amine
Common Name	4-(2-Aminoethoxy)-1-nitrobenzene
CAS Number (HCl Salt)	98395-62-1 (Primary Commercial Form)
CAS Number (Free Base)	Not widely indexed; typically generated in situ
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ (Free Base) / C ₈ H ₁₁ ClN ₂ O ₃ (HCl)
Molecular Weight	182.18 g/mol (Free Base) / 218.64 g/mol (HCl)
Appearance	White to pale yellow crystalline solid
Solubility	HCl Salt: Soluble in Water, DMSO, Methanol. Free Base: Soluble in DCM, Ethyl Acetate.
pKa (Amine)	~9.5 (Estimated for primary alkyl amine)
Melting Point	211–217 °C (HCl Salt)

Synthesis & Manufacturing Methodologies

High-purity synthesis is required to avoid contamination with bis-alkylated byproducts. While direct alkylation of 4-nitrophenol with 2-bromoethylamine is possible, it often suffers from low yields due to amine competition. The Protected-Amine Route is the industry standard for research-grade purity.

Protocol A: The N-Boc Protection Route (High Fidelity)

Rationale: Uses N-Boc-2-bromoethylamine to prevent amine interference during the SN2 ether formation.

Reagents: 4-Nitrophenol, N-Boc-2-bromoethylamine, Potassium Carbonate (

), DMF, HCl/Dioxane.

- Etherification (SN2):
 - Dissolve 4-Nitrophenol (1.0 eq) in anhydrous DMF.
 - Add

(2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.
 - Add N-Boc-2-bromoethylamine (1.1 eq) dropwise.
 - Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc).
 - Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.
- Deprotection:
 - Dissolve the intermediate in 4M HCl in Dioxane.
 - Stir at RT for 1–2 hours. The product precipitates as the HCl salt.
 - Isolation: Filter the solid, wash with diethyl ether to remove organic impurities, and dry under vacuum.

Protocol B: The Mitsunobu Route (Alternative)

Rationale: Useful when avoiding harsh basic conditions or alkyl halides.

Reagents: 4-Nitrophenol, N-Boc-ethanolamine, Triphenylphosphine (

), DIAD/DEAD, THF.

- Combine 4-Nitrophenol, N-Boc-ethanolamine, and

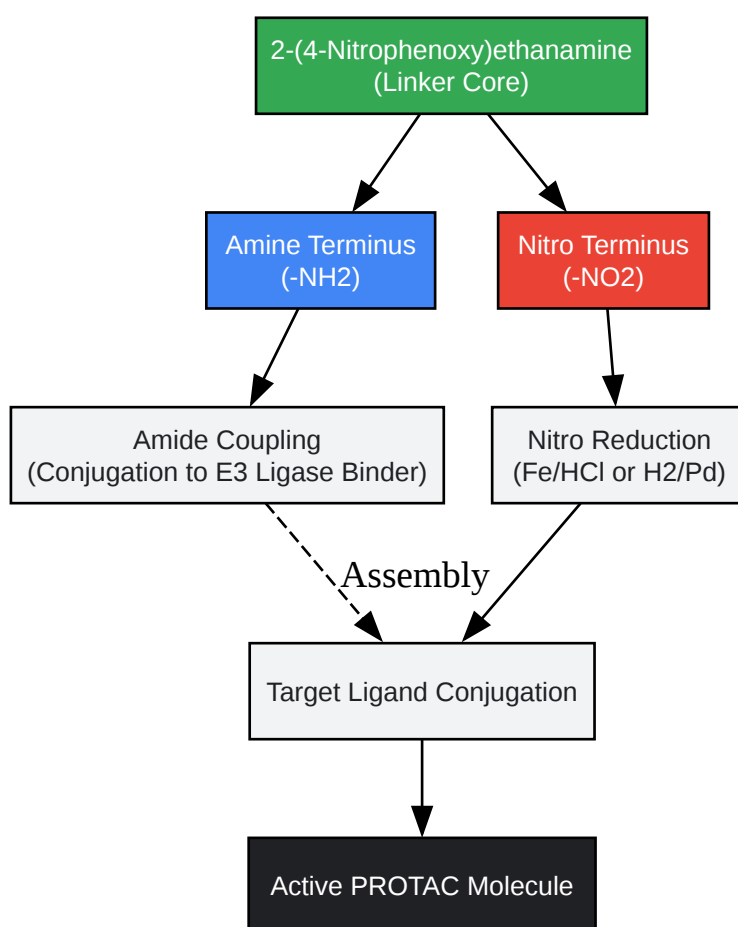
in THF at 0°C.
- Add DIAD dropwise. Allow to warm to RT overnight.
- Perform standard workup and acid deprotection as above.

Fragment-Based Drug Discovery (FBDD)

The 4-nitrophenoxy motif is a privileged scaffold found in:

- Anti-arrhythmics: Class III agents (e.g., Dofetilide analogs).
- Sodium Channel Blockers: The ether linkage provides flexibility while the aromatic ring engages in pi-stacking interactions within the receptor pocket.

Application Workflow: PROTAC Design



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Figure 2: Strategic utilization of the bifunctional nature of **2-(4-Nitrophenoxy)ethanamine** in PROTAC synthesis.

Handling, Safety, and Storage

Safety Profile (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Storage Protocols

- Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).
- Temperature: Ambient (Room Temperature) is generally stable, but is recommended for long-term library storage to prevent discoloration.
- Incompatibility: Strong oxidizing agents and strong bases (which liberate the free amine, increasing volatility and oxidation risk).

References

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Sources

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